![molecular formula C16H17NO B4925354 4-isopropyl-N-phenylbenzamide CAS No. 15088-90-1](/img/structure/B4925354.png)
4-isopropyl-N-phenylbenzamide
Overview
Description
4-isopropyl-N-phenylbenzamide, also known as IPPB, is a chemical compound that has gained significant attention in the scientific research community due to its potential for various applications.
Scientific Research Applications
Photochemical Reactions
Kamigata et al. (1979) explored the photochemical reactions of N-alkyl-o-sulfobenzimides in isopropyl alcohol and benzene, identifying N-alkylbenzamides as a major product in isopropyl alcohol. This study provides insights into the photochemical properties and potential applications of similar compounds, including 4-isopropyl-N-phenylbenzamide (Kamigata et al., 1979).
Electrospray Ionization Mass Spectrometry
In 2007, Zhou et al. investigated the gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamide derivatives using electrospray ionization tandem mass spectrometry. This research contributes to understanding the mass spectrometric behavior of compounds like 4-isopropyl-N-phenylbenzamide (Zhou et al., 2007).
Anticancer Agents
Malik et al. (2022) described the synthesis of imidazole-based N-phenylbenzamide derivatives, highlighting their potential as anticancer agents. This study provides a foundation for the exploration of similar compounds, such as 4-isopropyl-N-phenylbenzamide, in cancer research (Malik et al., 2022).
Inhibitors of Mitochondrial Permeability
Roy et al. (2016) reported on the identification of N-phenylbenzamides as potent inhibitors of the mitochondrial permeability transition pore, a potential target for treating various diseases. This suggests a potential application area for 4-isopropyl-N-phenylbenzamide (Roy et al., 2016).
Spectroscopic Properties and DFT Calculations
He et al. (2014) synthesized 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide, analyzing its structure, spectroscopic properties, and antitumor activity. Their findings offer insights into the chemical characteristics of similar compounds (He et al., 2014).
Antiviral Activities and QSAR Models
Bourass et al. (2016) conducted a QSAR study on a series of N-phenylbenzamide and N-phenylacetophenone compounds to predict their antiviral activities. This research points towards potential antiviral applications for compounds like 4-isopropyl-N-phenylbenzamide (Bourass et al., 2016).
properties
IUPAC Name |
N-phenyl-4-propan-2-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-12(2)13-8-10-14(11-9-13)16(18)17-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOGGEIIARVSOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70294156 | |
Record name | 4-isopropyl-n-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-n-phenylbenzamide | |
CAS RN |
15088-90-1 | |
Record name | NSC94813 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-isopropyl-n-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70294156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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